molecular formula C10H14N4O3 B14893096 n-Ethyl-2-((4-methyl-5-nitropyridin-2-yl)amino)acetamide

n-Ethyl-2-((4-methyl-5-nitropyridin-2-yl)amino)acetamide

Cat. No.: B14893096
M. Wt: 238.24 g/mol
InChI Key: IZOPKDBPGSEFGG-UHFFFAOYSA-N
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Description

n-Ethyl-2-((4-methyl-5-nitropyridin-2-yl)amino)acetamide is a chemical compound with the molecular formula C10H14N4O3 and a molecular weight of 238.24 g/mol . This compound is characterized by the presence of an ethyl group, a nitro group, and a pyridine ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Ethyl-2-((4-methyl-5-nitropyridin-2-yl)amino)acetamide typically involves the reaction of 4-methyl-5-nitropyridin-2-amine with ethyl chloroacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group attacks the carbonyl carbon of ethyl chloroacetate, followed by the elimination of hydrochloric acid to form the desired product .

Industrial Production Methods

Industrial production of this compound can be achieved through a similar synthetic route, but on a larger scale. The reaction is carried out in a reactor with controlled temperature and pressure conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

n-Ethyl-2-((4-methyl-5-nitropyridin-2-yl)amino)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate, sulfuric acid.

    Substitution: Alkyl halides, sodium hydroxide.

Major Products Formed

Scientific Research Applications

n-Ethyl-2-((4-methyl-5-nitropyridin-2-yl)amino)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of n-Ethyl-2-((4-methyl-5-nitropyridin-2-yl)amino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The nitro group plays a crucial role in its activity, as it can undergo redox reactions that modulate the compound’s interaction with its targets .

Properties

Molecular Formula

C10H14N4O3

Molecular Weight

238.24 g/mol

IUPAC Name

N-ethyl-2-[(4-methyl-5-nitropyridin-2-yl)amino]acetamide

InChI

InChI=1S/C10H14N4O3/c1-3-11-10(15)6-13-9-4-7(2)8(5-12-9)14(16)17/h4-5H,3,6H2,1-2H3,(H,11,15)(H,12,13)

InChI Key

IZOPKDBPGSEFGG-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)CNC1=NC=C(C(=C1)C)[N+](=O)[O-]

Origin of Product

United States

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